An In-depth Technical Guide to 1-Desmethylobtusin (Aurantio-obtusin)
An In-depth Technical Guide to 1-Desmethylobtusin (Aurantio-obtusin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 1-Desmethylobtusin, a significant bioactive compound. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical Structure and Identification
1-Desmethylobtusin is an anthraquinone, a class of organic compounds characterized by a 9,10-anthracenedione core. While the name "1-Desmethylobtusin" is used, the compound is more formally and commonly known as Aurantio-obtusin . The ambiguity in the trivial name "1-Desmethylobtusin" arises from the numbering of the anthraquinone scaffold and the position of the demethylation relative to its parent compound, obtusin.
The chemical structure of Obtusin is 1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione.[1] Aurantio-obtusin, and therefore 1-Desmethylobtusin, is characterized by the substitution of a hydroxyl group for the methoxy group at the 3-position of obtusin.
Chemical Structure of 1-Desmethylobtusin (Aurantio-obtusin):
IUPAC Name: 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione[2]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |
| Molecular Weight | 330.29 g/mol | [2] |
| CAS Number | 67979-25-3 | [2][3] |
| PubChem CID | 155011 | [2] |
| Appearance | Powder | [4] |
| Melting Point | 265-266 °C | [3] |
| Boiling Point | 594.6 °C at 760 mmHg | [3] |
| Density | 1.51 g/cm³ | [3] |
Biological Activities and Quantitative Data
Aurantio-obtusin has been isolated from the seeds of Cassia obtusifolia and Cassia tora and is recognized for its various pharmacological effects.[5][6][7]
Table 2: Summary of Reported Biological Activities
| Activity | Assay | Results | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced RAW264.7 cells | Significantly decreased the production of NO, PGE₂, and inhibited the protein expression of COX-2, TNF-α, and IL-6. | [7] |
| Hypotensive and Hypolipidemic | In vivo and in vitro studies | Possesses hypotensive and hypolipidemic effects. | [4] |
| Aldose Reductase Inhibition | In vitro rat lens aldose reductase (RLAR) inhibition assay | Inhibits RLAR, suggesting potential for diabetic complication management. | [3] |
| Aryl Hydrocarbon Receptor (AhR) Activation | In vitro assay | Activates AhR in a concentration-dependent manner. | [3] |
| Larvicidal Activity | Assay against Aedes gambiae mosquitoes | Exhibits larvicidal properties. | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols related to Aurantio-obtusin.
3.1. Isolation of Aurantio-obtusin from Cassia obtusifolia Seeds
A general protocol for the isolation of anthraquinones from plant material involves the following steps. Specific details may vary between published methods.
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Extraction: The dried and powdered seeds of Cassia obtusifolia are extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
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Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Anthraquinones are typically found in the less polar fractions.
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Chromatography: The anthraquinone-rich fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate the individual compounds.
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Purification: Fractions containing Aurantio-obtusin are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
3.2. Anti-inflammatory Activity Assay in LPS-induced RAW264.7 Macrophages
This protocol outlines the investigation of the anti-inflammatory effects of Aurantio-obtusin.
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Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
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Cell Treatment: Cells are pre-treated with various concentrations of Aurantio-obtusin for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
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Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
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Pro-inflammatory Cytokine and Enzyme Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) are quantified at both the mRNA and protein levels using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
Signaling Pathway and Experimental Workflow Diagrams
4.1. Anti-inflammatory Signaling Pathway of Aurantio-obtusin
Aurantio-obtusin has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[7]
Caption: NF-κB signaling pathway modulation by Aurantio-obtusin.
4.2. General Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of a natural product like Aurantio-obtusin and its subsequent biological evaluation.
Caption: Workflow for natural product isolation and screening.
References
- 1. Obtusin | C18H16O7 | CID 155380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aurantioobtusin | C17H14O7 | CID 155011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Aurantio-obtusin | CAS:67979-25-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
